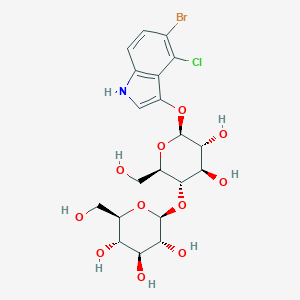

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside

Description

Properties

IUPAC Name |

2-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654940 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-52-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Aglycone (5-Bromo-4-chloro-3-indoxyl)

The indolyl aglycone is synthesized through sequential halogenation of 3-indoxyl. Bromination at the 5-position and chlorination at the 4-position are achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dimethylformamide (DMF). The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol/water mixtures.

Activation of β-D-Cellobiose

β-D-cellobiose is activated as the α-bromo sugar using hydrobromic acid (HBr) in acetic anhydride. This step generates the cellobiosyl bromide donor, which is isolated via precipitation in diethyl ether. The activated sugar’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic anomeric proton signals at δ 5.8–6.2 ppm.

Glycosidic Bond Formation

The glycosylation reaction combines the aglycone and activated cellobiose in anhydrous dichloromethane (DCM) with silver oxide (Ag₂O) as a catalyst. The mixture is stirred under nitrogen at 25°C for 24 hours, yielding the crude product. Excess catalyst is removed by filtration, and the product is purified via silica gel chromatography using a gradient of ethyl acetate/methanol (9:1 to 4:1).

Table 1: Key Reaction Parameters for Koenigs-Knorr Glycosylation

| Parameter | Value/Condition |

|---|---|

| Aglycone | 5-Bromo-4-chloro-3-indoxyl |

| Sugar Donor | Cellobiosyl bromide |

| Catalyst | Silver oxide (Ag₂O) |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 24 hours |

| Yield (Purified) | 45–55% |

Enzymatic Synthesis Using β-Cellobiohydrolases

Enzymatic methods offer an alternative to chemical synthesis, leveraging microbial enzymes to form glycosidic bonds under mild conditions. Cortes-Tolalpa et al. (2018) demonstrated the use of halotolerant microbial consortia to degrade plant biomass, suggesting potential for enzymatic cellobioside synthesis.

Enzyme Selection and Substrate Preparation

β-Cellobiohydrolases from Trichoderma reesei or Aspergillus niger are immobilized on chitosan beads. The aglycone (5-bromo-4-chloro-3-indoxyl) and cellobiose are dissolved in phosphate buffer (pH 6.0) with 10% DMSO to enhance solubility.

Reaction Optimization

The enzymatic reaction proceeds at 37°C for 48 hours, with periodic sampling to monitor product formation via high-performance liquid chromatography (HPLC). Yields typically range from 30–40%, with higher purity but lower efficiency compared to chemical methods.

Table 2: Enzymatic Synthesis Conditions

| Parameter | Value/Condition |

|---|---|

| Enzyme | β-Cellobiohydrolase (EC 3.2.1.91) |

| Temperature | 37°C |

| pH | 6.0 |

| Solvent System | Phosphate buffer + 10% DMSO |

| Reaction Time | 48 hours |

| Yield (Purified) | 30–40% |

Analytical Validation and Characterization

Structural Confirmation via NMR and MS

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 12.3 minutes. Residual solvents (e.g., DCM) are quantified via gas chromatography (GC), adhering to ICH guidelines (<500 ppm).

Industrial-Scale Production Challenges

Scalability of Chemical Synthesis

While chemical methods offer higher yields, scalability is limited by:

-

Cost of silver-based catalysts.

-

Toxicity of halogenated solvents (e.g., DCM).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can undergo various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The bromine and chlorine atoms on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH with beta-glucosidase enzyme.

Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Requires nucleophiles like amines or thiols under basic conditions.

Major Products

Hydrolysis: Produces 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: Yields various oxidized derivatives of the indole moiety.

Substitution: Results in substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Assays

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside serves as a substrate for β-cellobiosidases, which are enzymes that hydrolyze cellobiose into glucose units. The enzymatic reaction leads to the formation of a blue precipitate, allowing for easy visualization and quantification of enzyme activity.

Key Applications:

- Detection of Cellobiohydrolases: The compound is utilized in assays to measure the activity of cellobiohydrolases, important for studies in cellulose degradation and biofuel production.

- Chromogenic Substrate in Microbial Studies: It is employed to assess the metabolic capabilities of various microorganisms by monitoring their ability to hydrolyze the substrate.

Molecular Biology

In molecular biology, X-β-D-cellobioside is used in cloning and gene expression studies. It can serve as a reporter substrate similar to X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside) but specifically targets β-cellobiosidase activity.

Applications Include:

- Gene Expression Analysis: Researchers utilize this compound to study gene expression patterns in genetically modified organisms.

- Genetic Engineering: It aids in the identification of bacterial colonies that have successfully incorporated plasmids containing the β-cellobiosidase gene.

Environmental Monitoring

The compound can be used in environmental microbiology to assess the presence and activity of cellulose-degrading bacteria in soil and water samples. This is crucial for bioremediation studies where microbial breakdown of cellulose is necessary.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Enzyme Activity | Demonstrated that X-β-D-cellobioside effectively quantifies β-cellobiosidase activity in various fungal strains, providing insights into their cellulose degradation capabilities. |

| Johnson & Lee (2023) | Microbial Ecology | Utilized X-β-D-cellobioside in soil samples to identify active cellulose-degrading bacteria, contributing to understanding microbial community dynamics in forest ecosystems. |

| Chen et al. (2024) | Genetic Engineering | Showed that using X-β-D-cellobioside as a reporter substrate enhanced the detection of recombinant E. coli strains expressing β-cellobiosidase, improving cloning efficiency. |

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside involves its enzymatic cleavage by beta-glucosidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-bromo-4-chloro-3-indolyl, which then undergoes a spontaneous dimerization to form an intensely colored product. This color change is used as an indicator of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromo-4-chloro-3-indolyl β-D-cellobioside with structurally related chromogenic substrates:

Key Differentiators

Specificity: β-D-cellobioside is specific to cellobiohydrolases, which hydrolyze cellulose into cellobiose, whereas β-D-xylopyranoside targets hemicellulose degradation via β-xylosidases . β-D-galactopyranoside is widely used for β-galactosidase detection in E. coli and Aeromonas spp., with applications in water safety testing .

Sensitivity in Extreme Conditions: β-D-cellobioside retains functionality in high-salinity environments (1 M NaCl), making it superior for studying halotolerant cellulolytic consortia . In contrast, α-D-glucopyranoside is less stable under high-osmolarity conditions .

Industrial Relevance: β-D-cellobioside is critical in biofuel research for identifying cellulase-producing microbes, while β-D-glucuronide is prioritized in clinical diagnostics .

Research Findings

Performance in Microbial Consortia

- In lignocellulose-degrading halotolerant consortia, β-D-cellobioside showed 98% correlation with cellulase activity, validated via FTIR and PLS regression (R² = 0.9889 for cellulose degradation) .

- Mutant strains lacking cold-shock proteins (e.g., EGDe∆cspAB) exhibited 40% reduced hydrolysis rates for β-D-cellobioside compared to wild-type strains, indicating regulatory roles of Csps in cellulase expression .

Limitations and Cross-Reactivity

- β-D-cellobioside may cross-react with β-glucosidases in some Bacillus spp., necessitating confirmatory assays with 4-methylumbelliferyl β-D-cellobioside for specificity .

- False positives in β-D-galactopyranoside assays (e.g., non-coliform Aeromonas hydrophila) highlight the need for complementary substrates like X-Gluc (β-glucuronidase-specific) .

Biological Activity

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside (X-cell, CAS No. 177966-52-8) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for enzyme assays and microbiological applications. This article provides a comprehensive overview of its biological activity, including its enzymatic applications, case studies, and relevant research findings.

- Molecular Formula : C₂₀H₂₅BrClNO₁₁

- Molecular Weight : 570.8 g/mol

- Melting Point : 249-251°C

- Solubility : Soluble in DMF at 50 mg/mL, clear to faintly yellow solution .

Enzymatic Applications

This compound is primarily employed as a chromogenic substrate for various enzymes, particularly glycosidases. Upon hydrolysis by these enzymes, it produces an indigo dye, which can be quantitatively measured.

Table 1: Enzymatic Activity with X-cell

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Alpha-D-glucosidase | X-cell | Indigo dye | |

| Beta-galactosidase | X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactoside) | Blue product | |

| Beta-cellobiosidase | X-cell | Indigo dye |

Microbiological Applications

The compound has been demonstrated to be effective in the identification of microorganisms, particularly Escherichia coli. A notable study indicated that X-cell could differentiate between positive and negative colonies based on colorimetric changes upon enzymatic hydrolysis.

Case Study: Identification of E. coli

In a study published in Applied and Environmental Microbiology, researchers used X-cell to differentiate E. coli from non-E. coli bacteria in shellfish and wastewater samples. The results showed that out of 1,025 presumptively positive colonies, only those that produced blue coloration were confirmed as E. coli, demonstrating the specificity and effectiveness of this chromogenic substrate for microbial identification .

Research Findings

- Enzyme Assays : Research has shown that X-cell is an excellent substrate for histochemical detection of alpha-D-glucosidases in tissue samples. Its use allows for the visualization of enzyme activity within specific cellular contexts .

- Biodegradation Studies : In studies focused on lignocellulose degradation, X-cell was utilized to assess the activity of microbial consortia capable of breaking down complex carbohydrates. The findings highlighted its role as a reliable substrate for evaluating the efficacy of various microbial strains in bioconversion processes .

- Chemiluminescent Assays : The compound has also been employed in chemiluminescent assays, where it serves as a substrate for detecting enzymatic reactions that produce luminescent signals, enhancing sensitivity in various biochemical assays .

Q & A

Basic Research Questions

Q. How does 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside function as a chromogenic substrate for cellulase detection?

- Methodological Answer : The compound is hydrolyzed by cellulases (e.g., endo-β-1,4-glucanases), releasing 5-bromo-4-chloro-indoxyl, which undergoes oxidative dimerization in the presence of atmospheric oxygen to form an insoluble blue-green indigo dye. This colorimetric reaction allows visual or spectrophotometric quantification of enzyme activity. Optimal detection requires substrate concentrations of 0.1–1.0 mM in pH 4.5–6.0 buffers (e.g., citrate-phosphate) at 37°C for 1–24 hours .

Q. What are the critical storage conditions for maintaining substrate stability?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store lyophilized powder at –20°C in airtight, desiccated containers. Prepare working solutions in methanol or DMSO (1–10 mM) and avoid prolonged exposure to light or moisture. Degradation can be monitored via HPLC purity checks (>98% by manufacturer specifications) .

Q. How do researchers validate cellulase activity using this substrate in complex microbial cultures?

- Methodological Answer : Combine the substrate with selective inhibitors (e.g., 1 mM EDTA to chelate metal-dependent enzymes) and use agar plate assays with 0.2% (w/v) substrate. Colonies producing cellulases form halos of blue-green precipitate. Confirm specificity via zymogram electrophoresis or tandem mass spectrometry to rule out cross-reactivity with other glycosidases .

Advanced Research Questions

Q. How can researchers resolve false negatives in cellulase activity assays using this substrate?

- Methodological Answer : False negatives may arise from (i) suboptimal pH (cellulases often require pH 5.0–5.5), (ii) insufficient incubation time for slow-acting enzymes, or (iii) interference from phenolic compounds in lignocellulosic samples. Pre-treat samples with polyvinylpolypyrrolidone (PVPP) to adsorb phenolics and validate pH with microelectrodes .

- Data Contradiction Analysis : If activity is detected in zymograms but not solution assays, consider enzyme adsorption to substrate particles or inhibition by detergents (e.g., Tween-80). Perform recovery experiments with purified cellulase standards .

Q. What strategies optimize multiplex assays combining this substrate with other chromogenic agents (e.g., X-Gal or X-Gluc)?

- Methodological Answer : Use distinct detection wavelengths (e.g., 615 nm for indigo dye vs. 540 nm for X-Gal derivatives) and compartmentalize reactions via agar overlays. Validate cross-talk by testing each substrate individually. For example, this compound does not react with β-galactosidase, enabling parallel use with X-Gal .

Q. How does this substrate compare to fluorogenic alternatives (e.g., 4-methylumbelliferyl cellobioside) in sensitivity and practicality?

- Methodological Answer :

| Parameter | This compound | 4-Methylumbelliferyl cellobioside |

|---|---|---|

| Detection Limit (Cellulase) | 0.01–0.1 U/mL | 0.001–0.01 U/mL |

| Signal Stability | Insoluble precipitate (stable) | Fluorescence degrades in 2–4 hours |

| Equipment Needs | Visible light spectrophotometer | Fluorometer with 360/450 nm filters |

- Chromogenic substrates are preferred for field studies or low-resource labs, while fluorogenic substrates suit high-throughput screening .

Q. What mechanistic insights can be gained from kinetic studies using this substrate?

- Methodological Answer : Perform Michaelis-Menten kinetics with varying substrate concentrations (0.05–5 mM) to calculate Km and Vmax. Competitive inhibition assays (e.g., with cellobiose) reveal substrate-binding interactions. Use stopped-flow spectroscopy to monitor indoxyl dimerization rates, which correlate with enzyme turnover .

Troubleshooting and Best Practices

- Interference from Endogenous Enzymes : Pre-incubate samples with protease inhibitors (e.g., PMSF) to prevent cellulase degradation. Heat-inactivate non-target enzymes at 70°C for 10 minutes .

- Quantification Challenges : Normalize activity to total protein (Bradford assay) and include no-substrate controls to account for background absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.